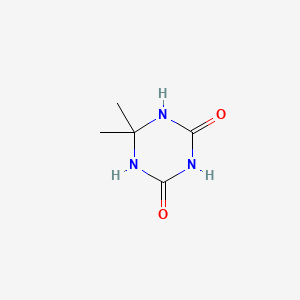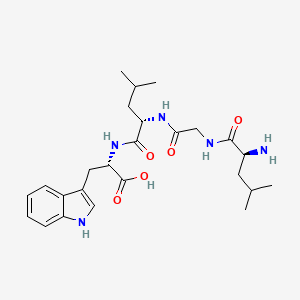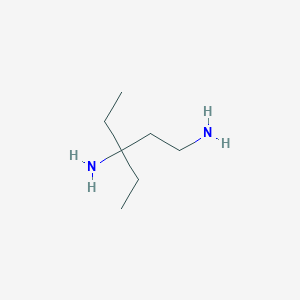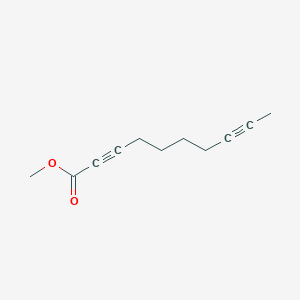
6,6-Dimethyl-1,3,5-triazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-1,3,5-triazinane-2,4-dione is a heterocyclic compound with a triazine ring structure It is characterized by the presence of two carbonyl groups at positions 2 and 4, and two methyl groups at position 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6,6-Dimethyl-1,3,5-triazinane-2,4-dione can be synthesized via the reaction between N,N′-dimethylthiourea and trichloroacetyl isocyanate in dichloromethane . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The structure of the compound is confirmed using techniques such as IR, 1H NMR, 13C NMR, elemental analysis, and single-crystal X-ray diffraction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally involves similar routes as those used in laboratory settings, with scaling up of the reaction conditions and optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
6,6-Dimethyl-1,3,5-triazinane-2,4-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: This compound has a similar triazine ring structure but with allyl groups instead of methyl groups.
1,3,5-Triazinane-2,4-dione: This compound lacks the methyl groups at position 6, making it structurally simpler.
Uniqueness
6,6-Dimethyl-1,3,5-triazinane-2,4-dione is unique due to the presence of two methyl groups at position 6, which can influence its chemical reactivity and physical properties
Propiedades
Número CAS |
142528-68-5 |
|---|---|
Fórmula molecular |
C5H9N3O2 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
6,6-dimethyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C5H9N3O2/c1-5(2)7-3(9)6-4(10)8-5/h1-2H3,(H3,6,7,8,9,10) |
Clave InChI |
AOMHTVPATDFKIX-UHFFFAOYSA-N |
SMILES canónico |
CC1(NC(=O)NC(=O)N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)

![N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide](/img/structure/B12552746.png)
![2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552758.png)
![3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide](/img/structure/B12552763.png)
![[2-(2-Chloroethanesulfinyl)ethyl]benzene](/img/structure/B12552782.png)



![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenylpyrido[3,4-b]pyrazine)](/img/structure/B12552804.png)


![3-[6-(4'-Pentyl[1,1'-biphenyl]-4-yl)hexyl]thiophene](/img/structure/B12552817.png)
![2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B12552820.png)
